N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide
Overview
Description
Multi-kinase inhibitor I is a compound that targets multiple kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substratesMulti-kinase inhibitors are particularly significant in cancer treatment, as they can simultaneously inhibit multiple signaling pathways that contribute to tumor growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Multi-kinase inhibitor I typically involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may vary depending on the specific structure of the inhibitor. Generally, the process involves:
Formation of Core Structure: The core structure of the inhibitor is synthesized through a series of reactions, such as condensation, cyclization, and functional group modifications.
Introduction of Functional Groups: Various functional groups are introduced to the core structure to enhance the inhibitor’s binding affinity and selectivity towards multiple kinases.
Final Coupling Reactions: The final product is obtained through coupling reactions, such as Suzuki or Heck coupling, under specific reaction conditions, including the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of Multi-kinase inhibitor I involves scaling up the laboratory synthesis process while ensuring high yield, purity, and cost-effectiveness. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are employed to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Multi-kinase inhibitor I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity and stability.
Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its binding properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the inhibitor.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications introduced. These products are typically characterized by their enhanced or altered biological activity, which can be further evaluated in preclinical and clinical studies .
Scientific Research Applications
Multi-kinase inhibitor I has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase signaling pathways and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of kinases in various cellular processes, such as proliferation, apoptosis, and migration.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating various cancers and other diseases characterized by dysregulated kinase activity.
Industry: Applied in the development of new therapeutic agents and in the optimization of drug formulations and delivery systems
Mechanism of Action
Multi-kinase inhibitor I exerts its effects by binding to the ATP-binding sites of multiple kinases, thereby inhibiting their catalytic activity. This inhibition disrupts the phosphorylation of downstream substrates, leading to the suppression of signaling pathways involved in cell growth, survival, and metastasis. The molecular targets of Multi-kinase inhibitor I include receptor tyrosine kinases (e.g., VEGFR, PDGFR) and non-receptor tyrosine kinases (e.g., SRC, ABL). By targeting multiple kinases, the inhibitor can overcome resistance mechanisms that often arise with single-kinase inhibitors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Multi-kinase inhibitor I include:
Sorafenib: Targets multiple kinases, including RAF, VEGFR, and PDGFR, and is used in the treatment of renal cell carcinoma and hepatocellular carcinoma.
Sunitinib: Inhibits VEGFR, PDGFR, and KIT, and is used for treating gastrointestinal stromal tumors and renal cell carcinoma.
Cabozantinib: Targets MET, VEGFR, and AXL, and is used in the treatment of medullary thyroid cancer and renal cell carcinoma
Uniqueness
Multi-kinase inhibitor I is unique in its ability to simultaneously inhibit a broader range of kinases compared to other multi-kinase inhibitors. This broad-spectrum activity enhances its therapeutic potential by targeting multiple pathways involved in tumor growth and resistance. Additionally, its unique chemical structure and binding properties contribute to its high selectivity and potency .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-7-5-15(6-8-16)27-18-11-17(25-12-26-18)13-1-3-14(4-2-13)19(29)24-9-10-28/h1-8,11-12,28H,9-10H2,(H,24,29)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGDCVFNFAOIPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.